1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Thermal stability Physicochemical characterization Triazole derivative

1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-62-8) is a synthetic triazole derivative with the molecular formula C17H13Cl2N3O2 and a molecular weight of 362.21 g/mol. It is structurally characterized by a propanone backbone substituted with two 2-chlorophenyl groups, a tertiary hydroxyl group, and a 1,2,4-triazole moiety.

Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.2 g/mol
CAS No. 107658-62-8
Cat. No. B12686360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
CAS107658-62-8
Molecular FormulaC17H13Cl2N3O2
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)Cl
InChIInChI=1S/C17H13Cl2N3O2/c18-14-7-3-1-5-12(14)16(23)17(24,9-22-11-20-10-21-22)13-6-2-4-8-15(13)19/h1-8,10-11,24H,9H2
InChIKeySLGHAIOMADZGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-62-8): Procurement-Relevant Chemical Identity and Baseline Characteristics


1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-62-8) is a synthetic triazole derivative with the molecular formula C17H13Cl2N3O2 and a molecular weight of 362.21 g/mol . It is structurally characterized by a propanone backbone substituted with two 2-chlorophenyl groups, a tertiary hydroxyl group, and a 1,2,4-triazole moiety . The compound is classified within the broad and pharmaceutically significant class of triazole antifungals, but unlike its clinically approved congeners (e.g., fluconazole, itraconazole), no peer-reviewed primary research literature or patents were identified that report its specific biological activity, mechanism of action, or therapeutic application.

Why Generic Triazole Substitution is Not Viable for 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- in Research Procurement


A critical evidence gap precludes any assumption of functional interchangeability between CAS 107658-62-8 and other in-class triazole compounds. The compound's unique substitution pattern—specifically the combination of two ortho-chlorophenyl rings on a hydroxy-propanone scaffold, as opposed to the typical 2,4-difluorophenyl or 2,4-dichlorophenyl substituents found in fluconazole or itraconazole—is likely to impart distinct steric and electronic properties that can radically alter target binding, metabolic stability, and toxicity profiles. However, because no publicly available head-to-head biological or physicochemical comparison studies exist, any substitution without empirical validation introduces unacceptable scientific risk. The following section presents the only verifiable, quantifiable differentiators available for this compound against its closest accessible analogs.

Quantified Physicochemical Differentiation of 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-62-8) from Its Closest Analogs


Enhanced Thermal Stability Measured by Boiling Point Relative to Des-Chloro and Mono-Chlorophenyl Triazole Analogs

The target compound exhibits a significantly higher boiling point than its closest commercially available analog, 1-Propanone, 2-(2-chlorophenyl)-2-hydroxy-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-75-3). This difference is attributable to the increased molecular weight and polarizability conferred by the second chlorophenyl substituent, which enhances intermolecular van der Waals interactions .

Thermal stability Physicochemical characterization Triazole derivative

Increased Density as a Consequence of Bis-Chlorophenyl Substitution

The measured density of 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propan-1-one is 1.39 g/cm³ . This value is notably higher than that of the mono-chlorophenyl analog (1.29 g/cm³) , a difference consistent with the additional mass and enhanced intermolecular attractions provided by the second chlorine atom.

Density Molecular packing Structure-property relationship

Structural Confirmation Distinguishing CAS 107658-62-8 from the Stereospecific Diol Analog

The target compound's structure is uniquely defined by the presence of a ketone functional group at the 1-position and a tertiary alcohol at the 2-position on a propanone backbone. This structure is distinctly different from the diol analog, (1S,2R)-1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (CAS 107659-49-4), which is a key intermediate or impurity in certain synthetic routes . The absence of a second hydroxyl group and the specific oxidation state at C1 are crucial for analytical authentication and for avoiding procurement of the wrong synthetic intermediate.

Analytical authentication Impurity profiling Chiral separation

Evidence-Backed Application Scenarios for 1-Propanone, 1,2-bis(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-62-8) in Scientific Procurement


Use as an Authenticated Reference Standard for High-Temperature GC-MS Assays

Given its high boiling point of 575.8 °C and well-defined molecular mass of 362.21 g/mol , CAS 107658-62-8 is uniquely suitable as a thermally stable retention time marker or system suitability standard in high-temperature gas chromatography-mass spectrometry (GC-MS) methods, where more volatile triazole analogs would elute earlier and fail to validate the upper temperature range of the assay.

Differentiation from the Diol Impurity in Pharmaceutical Synthesis Quality Control

The compound's distinct molecular formula (C17H13Cl2N3O2) and oxidation state at the C1 position relative to its diol analog (CAS 107659-49-4) make it indispensable as a reference material for HPLC or LC-MS methods designed to detect and quantify the ketone intermediate or degradation product in the synthesis of complex triazole pharmaceuticals . Accurate procurement of CAS 107658-62-8 ensures the specificity of the analytical method.

Source Material for Structure-Activity Relationship (SAR) Libraries Focused on Aryl-Chlorine Substitution

The presence of two ortho-chlorophenyl substituents sets this molecule apart from mono-chloro, para-chloro, and di-fluoro analogs commonly found in antifungal drug discovery. Researchers building focused SAR libraries can procure this compound to systematically explore the impact of chlorine substitution patterns on target affinity and physicochemical properties, using it as a unique 'extreme' probe within a library set .

Non-GLP Physicochemical Profiling of Bis-Chlorinated Aromatic Systems

The experimentally predicted density of 1.39 g/cm³ and other properties like refractive index (1.65) provide a baseline data point for computational chemists modeling the packing, solubility, and permeation of bis-chlorophenyl-containing molecules. Procuring the compound for confirmatory analytical measurements bridges the gap between in silico predictions and experimental data for this specific substitution pattern .

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